molecular formula C8H13NO2 B2542074 Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate CAS No. 2012696-34-1

Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B2542074
CAS No.: 2012696-34-1
M. Wt: 155.197
InChI Key: NJMNZCQEPWYJJT-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-azabicyclo[211]hexane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves the cycloaddition reactions. One common method is the [2 + 2] cycloaddition, which utilizes photochemistry to form the bicyclic structure . The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of photochemical cycloaddition can be scaled up for industrial applications, ensuring efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific substitution pattern and the presence of a nitrogen atom within the bicyclic framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7-3-8(4-7,9-5-7)6(10)11-2/h9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMNZCQEPWYJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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